Diethylamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-ethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDITUCONWLWUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044320 | |
| Record name | Diethylamine hydrochloride | |
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Molecular Weight |
109.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white hygroscopic solid; [Acros Organics MSDS] | |
| Record name | Diethylamine hydrochloride | |
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Vapor Pressure |
0.0000645 [mmHg] | |
| Record name | Diethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
660-68-4 | |
| Record name | Diethylammonium chloride | |
| Source | CAS Common Chemistry | |
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| Record name | Diethylamine hydrochloride | |
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| Record name | Ethanamine, N-ethyl-, hydrochloride (1:1) | |
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| Record name | Diethylamine hydrochloride | |
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| Record name | Diethylammonium chloride | |
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| Record name | DIETHYLAMINE HYDROCHLORIDE | |
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Synthesis Methodologies and Reaction Optimization for Diethylamine Hydrochloride
Established Synthetic Routes and Reaction Conditions
The primary and most direct method for synthesizing diethylamine (B46881) hydrochloride involves the acid-base reaction between diethylamine and hydrochloric acid. This reaction can be performed under both aqueous and anhydrous conditions, with variations tailored to specific laboratory or industrial requirements.
Reaction of Diethylamine with Hydrochloric Acid: Aqueous and Anhydrous Conditions
The synthesis of diethylamine hydrochloride is fundamentally an acid-base neutralization reaction. In a typical laboratory setting under aqueous conditions, diethylamine is added to a solution of hydrochloric acid, leading to the formation of this compound, which may precipitate out of the solution.
For applications requiring high purity and minimal residual moisture, the reaction is often carried out under anhydrous conditions. This involves reacting diethylamine with concentrated hydrochloric acid or hydrogen chloride gas. The resulting product can then be dried through methods such as vacuum desiccation or recrystallization from solvents like absolute ethanol (B145695) to achieve the desired purity. chemicalbook.com
| Condition | Reactants | Key Process | Advantage |
| Aqueous | Diethylamine, Hydrochloric Acid Solution | Addition of diethylamine to aqueous HCl, followed by precipitation. | Simple and straightforward for basic laboratory synthesis. |
| Anhydrous | Diethylamine, Concentrated HCl or HCl gas | Reaction under moisture-free conditions, often followed by recrystallization. | Produces high-purity product with minimal water content, crucial for many organic reactions. |
Industrial Scale Production Techniques
On an industrial scale, the synthesis of this compound is optimized for high yield and purity. The direct reaction of diethylamine with hydrogen chloride gas is a common method employed in industrial settings. This gas-phase reaction is efficient and allows for continuous production processes. Another industrial approach involves heating a quantitative aqueous solution of dimethylamine (B145610) and then spraying it with a quantitative amount of hydrochloric acid in packing towers to produce the hydrochloride salt. google.com This method is noted for its operational simplicity and the high purity of the resulting product. google.com
Advanced Synthetic Strategies and Innovations
Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for preparing this compound, often focusing on in-situ generation for enhanced reaction efficiency and exploring alternative starting materials.
In-situ Preparation for Enhanced Purity in Organic Reactions
In many organic syntheses, the purity of reagents is paramount to achieving high yields and minimizing side reactions. The in-situ preparation of this compound has emerged as a valuable technique. This involves generating the hydrochloride salt within the reaction mixture immediately before its intended use. For instance, in the synthesis of certain alkaloids, preparing the this compound in-house rather than using a commercial source led to a significant increase in reaction yield, from approximately 30% to 76%, due to the reduction of impurities.
The Schotten-Baumann reaction, used for preparing amides, provides another example where in-situ generation is advantageous. chemconnections.org In this reaction, an amine hydrochloride can be used in the presence of aqueous sodium hydroxide (B78521). The base liberates the free amine in situ, which then reacts with an acyl chloride. chemconnections.org This approach is particularly useful as it avoids the need to handle the often volatile and corrosive free amine directly. chemconnections.org
| Application | Advantage of In-situ Preparation |
| Alkaloid Synthesis | Increased reaction yield from ~30% to 76% due to reduced impurities. |
| Schotten-Baumann Reaction | Avoids handling of volatile and corrosive free amine by liberating it from the salt within the reaction. chemconnections.org |
Hydrolysis-Based Methods for this compound Formation
Another hydrolysis-based approach involves the reaction of diethylaniline with sodium nitrite (B80452) and hydrochloric acid to form N,N-diethyl-4-nitrosoaniline. This intermediate is then hydrolyzed with a boiling sodium hydroxide solution, and the liberated diethylamine is distilled and collected in an excess of hydrochloric acid to form the hydrochloride salt. prepchem.com
Alternative Precursors and Reactants in Specialized Syntheses
Beyond the direct reaction of diethylamine and HCl, other reactants can be employed in specialized synthetic contexts. For instance, in the synthesis of N,N-diethylethylenediamine, diethylamine is reacted with 2-chloroethylamine (B1212225) hydrochloride in the presence of a sodium methoxide (B1231860) solution, which acts as an acid-binding agent. google.com
Furthermore, the synthesis of certain amine hydrochloride salts can be achieved by reacting the corresponding amine with ammonium (B1175870) chloride in ethanol. chemicalbook.com This method provides a general procedure for preparing hydrochloride salts in quantitative yields. chemicalbook.com While this specific reference details the general procedure, it underscores the principle of using alternative chloride sources for hydrochloride salt formation.
Optimization Parameters in this compound Synthesis
The direct reaction of diethylamine, a secondary amine, with hydrochloric acid is the fundamental method for synthesizing this compound. While straightforward in principle, maximizing the efficiency of this acid-base neutralization requires careful control over various experimental conditions.
Achieving a high yield of pure this compound is a primary objective in its synthesis. Several strategies are employed to maximize product recovery and ensure it meets stringent purity standards.
Yield Enhancement: A significant factor impacting yield is the quality of the starting materials. Research indicates that the in-house, in-situ synthesis of the hydrochloride salt can lead to substantial improvements in reaction efficiency and yield. For instance, in certain applications like alkaloid synthesis, using freshly prepared this compound has been shown to increase yields from approximately 30% with commercial-grade salt to 76%. This increase is attributed to the reduction of impurities and moisture that may be present in commercial sources, which can interfere with the reaction stoichiometry.
For industrial-scale production, the direct reaction of diethylamine with hydrogen chloride gas in a controlled environment is a preferred method to ensure both high yield and purity.
Purity Control: The hygroscopic nature of this compound necessitates specific handling and purification techniques to minimize moisture content. lookchem.com Common purification methods include:
Recrystallization: This is a standard procedure for purifying the solid product. Absolute ethanol is a frequently used solvent for recrystallization. lookchem.comsciencemadness.org The process involves dissolving the crude salt in a minimal amount of hot solvent and allowing it to cool, whereupon the purified salt crystallizes out, leaving impurities in the solution. Dichloroethane/methanol mixtures have also been reported as effective for recrystallization. lookchem.com
Drying: After isolation, the product is often dried under vacuum to remove any residual solvent and moisture. Vacuum desiccation is a common technique employed for this purpose.
The purity of the final product is typically verified using analytical methods such as melting point analysis and Nuclear Magnetic Resonance (NMR) spectroscopy. The literature melting point for this compound is in the range of 223–227°C. chinaamines.com
Table 1: Comparison of Yield Enhancement Strategies
| Strategy | Description | Reported Yield Improvement | Key Considerations |
|---|---|---|---|
| In-Situ Preparation | Synthesizing the salt immediately before use from diethylamine and HCl. | Can increase yield from ~30% to 76% in specific syntheses. | Eliminates impurities and moisture from commercial sources. |
| Industrial Gas-Phase Reaction | Direct reaction of gaseous diethylamine and hydrogen chloride. | Ensures high purity and yield for large-scale production. | Requires specialized equipment for handling gaseous reagents. |
| Recrystallization | Purifying the crude solid salt from a suitable solvent. | Improves purity, which can indirectly enhance the yield of subsequent reactions. | Choice of solvent (e.g., ethanol) is critical. lookchem.comsciencemadness.org |
Impact of Solvent Systems and Reaction Environment
Solvent Systems: The synthesis is often performed under anhydrous conditions to prevent the incorporation of water into the final product, given its hygroscopic properties.
Aqueous Solution: The reaction can be carried out in an aqueous solution where diethylamine is added to hydrochloric acid, leading to the precipitation of the salt.
Ethanol: Ethanol is widely used both as a reaction solvent and for subsequent recrystallization, owing to the high solubility of the salt in it. sciencemadness.orgchemicalbook.com
Non-polar and Other Solvents: this compound is generally insoluble in non-polar solvents. However, in reactions where this compound is a reactant, the choice of solvent is crucial. For example, in certain Mannich-type reactions, dioxane has been shown to provide superior yields compared to other organic solvents. rsc.org In other contexts, solvents like toluene (B28343) or dichloromethane (B109758) are employed. google.comgoogle.com A patent for a related synthesis notes that while the quantity of solvent may not be critical, an excess of a solvent like acetone (B3395972) could negatively impact the yield. google.com
Reaction Environment: A controlled environment is essential for a successful synthesis.
Temperature: The neutralization reaction is exothermic. youtube.com Controlling the temperature, often through cooling, is necessary to manage the reaction rate and prevent the volatilization of the volatile diethylamine reactant. In related reactions involving diethylamine, maintaining a low temperature is key to minimizing side reactions.
Atmosphere: To prevent degradation from atmospheric moisture, the reaction and subsequent storage should be conducted under dry or inert conditions. lobachemie.com Storing the final product in airtight containers is recommended. chinaamines.com
pH Control: When this compound is used as a reagent to generate diethylamine in situ, maintaining a basic pH (e.g., >10) is necessary to ensure the complete deprotonation of the amine.
Table 2: Influence of Solvents on this compound and Related Reactions
| Solvent | Role in Synthesis/Reaction | Key Characteristics & Impact |
|---|---|---|
| Water | Reaction medium | Allows for precipitation of the salt from aqueous solution. |
| Ethanol | Reaction & Recrystallization solvent | High solubility of the salt; effective for purification. sciencemadness.orgchemicalbook.com |
| Dioxane | Reaction solvent (for subsequent reactions) | Found to be optimal for specific deamination reactions, yielding 95%. rsc.org |
| Toluene | Reaction solvent (for subsequent reactions) | Used as a solvent to recover the free amine from its salt. google.com |
| Dichloromethane | Reaction solvent (for subsequent reactions) | Used in syntheses involving this compound. rsc.org |
Kinetic and Thermodynamic Considerations in Reaction Pathways
The formation of this compound from diethylamine and hydrochloric acid is a classic acid-base neutralization.
Thermodynamics: The reaction is thermodynamically highly favorable. The standard molar enthalpy of formation for solid this compound is -358.6 kJ/mol, indicating a stable product. chemister.ru The reaction is exothermic, releasing heat, which is characteristic of strong acid-base reactions. youtube.com This strong thermodynamic driving force ensures that the reaction proceeds essentially to completion, with the equilibrium lying far to the side of the salt product.
Kinetics: The kinetics of proton transfer between a strong acid like HCl and a base like diethylamine are typically extremely fast, often diffusion-controlled. This means the reaction rate is primarily limited by how quickly the reactant molecules can encounter each other in the solution.
In kinetic studies of related reactions, such as the oxidation of diethylamine by N-chlorobenzotriazoles, the reaction follows second-order kinetics, with the rate dependent on the concentration of both reactants. chempap.org While the direct synthesis of the hydrochloride salt is much simpler, the principles of collision and concentration dependence apply. In industrial settings, ensuring efficient mixing is key to maximizing the reaction rate. The study of the reaction between CO2 and diethanolamine, a structurally similar amine, also highlights that reaction rates are dependent on temperature and amine concentration.
Chemical Reactivity and Mechanistic Investigations of Diethylamine Hydrochloride
Fundamental Reaction Mechanisms
The core reactivity of diethylamine (B46881) hydrochloride stems from the properties of its constituent ions. The diethylammonium (B1227033) cation can act as a proton donor, and upon deprotonation, it liberates the highly nucleophilic diethylamine.
Nucleophilic Reactivity and Electron Donation
The chemical behavior of diethylamine, and by extension its hydrochloride salt, is dominated by the lone pair of electrons on the nitrogen atom. chemguide.co.uk This lone pair makes the nitrogen atom a nucleophilic center, capable of attacking electron-deficient species. chemguide.co.uk The diethylamine molecule, freed from its salt form, is a potent nucleophile. fiveable.me
The nitrogen atom in diethylamine is bonded to two ethyl groups. These alkyl groups are electron-donating, pushing electron density towards the nitrogen atom. youtube.com This inductive effect increases the availability of the lone pair for donation to an electrophile, making diethylamine a stronger base and a more reactive nucleophile than primary amines like ethylamine, and significantly more so than ammonia (B1221849). youtube.commasterorganicchemistry.com The enhanced nucleophilicity of diethylamine is a key factor in its synthetic applications. fiveable.mewikipedia.org
Table 1: Comparison of Basicity and Nucleophilicity
| Compound | pKa of Conjugate Acid | Relative Nucleophilicity |
|---|---|---|
| Ammonia (NH₃) | 9.25 | Base |
| Ethylamine (CH₃CH₂NH₂) | 10.7 | ~1000x Ammonia |
| Diethylamine ((CH₃CH₂)₂NH) | 10.93 | ~100,000x Ammonia |
Data compiled from various sources illustrating general trends. masterorganicchemistry.com
Substitution Reactions involving Chloride Ion Displacement
While diethylamine hydrochloride itself is a stable salt, the diethylamine moiety, once liberated, readily participates in nucleophilic substitution reactions where a chloride ion is the leaving group on a different substrate. This is a common reaction class for amines. chemguide.co.uk For instance, diethylamine can react with acyl chlorides and alkyl chlorides (halogenoalkanes). chemguide.co.ukwikipedia.org
In these reactions, the nucleophilic nitrogen of diethylamine attacks the electrophilic carbon atom bonded to the chlorine. This leads to the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion. chegg.com When reacting with an acyl chloride, an N,N-diethylamide is formed. wikipedia.org The reaction with an alkyl chloride yields a tertiary amine, specifically a triethylammonium (B8662869) salt, which can then be deprotonated. chemguide.co.uk
General Reaction Scheme: R-C(O)Cl + 2 (CH₃CH₂)₂NH → R-C(O)N(CH₂CH₃)₂ + (CH₃CH₂)₂NH₂⁺Cl⁻ (Reaction with Acyl Chloride)
R'-Cl + (CH₃CH₂)₂NH → R'-N(CH₂CH₃)₂ + HCl (Reaction with Alkyl Chloride)
Reduction Pathways to Diethylamine
The conversion of this compound to diethylamine is not a reduction reaction but rather a deprotonation or acid-base reaction. The term "reduction" in this context is chemically inaccurate. This compound is an ammonium (B1175870) salt, and the free amine can be easily liberated by treatment with a strong base. prepchem.comyoutube.com
This process involves the transfer of a proton from the diethylammonium cation ((CH₃CH₂)₂NH₂⁺) to a base, typically a hydroxide (B78521) such as sodium hydroxide (NaOH). prepchem.comyoutube.com The reaction yields free diethylamine, water, and the corresponding salt (e.g., sodium chloride). The diethylamine, being volatile with a boiling point of 55-56°C, can then be purified by distillation. prepchem.comsciencemadness.org
Reaction Equation: (CH₃CH₂)₂NH₂⁺Cl⁻ + NaOH → (CH₃CH₂)₂NH + H₂O + NaCl
This straightforward acid-base chemistry is a common and efficient method for generating the free amine from its more stable and less volatile salt form. sciencemadness.orgsciencemadness.org
Reactions with Other Chemical Entities and Reagents
This compound is a key component in several important multi-component reactions and exhibits characteristic reactivity towards carbonyl compounds.
Mannich Reaction Participation
This compound is frequently used as the amine component in the Mannich reaction. chemicalbook.comalfachemic.comlookchem.com The Mannich reaction is a three-component condensation that involves an aldehyde (often formaldehyde (B43269) or its polymer paraformaldehyde), a primary or secondary amine (or its salt), and a compound with an acidic proton, typically a ketone or another enolizable carbonyl compound. lookchem.comresearchgate.net
The reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base. researchgate.net Using this compound provides the diethylamine needed for the reaction, which first reacts with formaldehyde to form the electrophilic Eschenmoser's salt precursor, the N,N-diethylaminomethyl cation ((CH₃CH₂)₂N=CH₂⁺). This cation is then attacked by the enol form of the ketone, leading to the final product. wikipedia.org
Table 2: Components of a Typical Mannich Reaction
| Component Role | Example Reagent |
|---|---|
| Active Hydrogen Compound | Ketone (e.g., Acetophenone) |
| Aldehyde | Paraformaldehyde |
Interactions with Carbonyl Compounds
Beyond the Mannich reaction, diethylamine (generated from its hydrochloride salt) reacts with carbonyl compounds in several ways. As a secondary amine, its reaction with aldehydes and ketones typically yields an enamine. This reaction proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates. The presence of two alkyl groups on the nitrogen prevents the formation of a stable imine, leading instead to the formation of a carbon-carbon double bond adjacent to the nitrogen atom.
Furthermore, diethylamine is a potent nucleophile for conjugate addition reactions with α,β-unsaturated carbonyl compounds. fiveable.me In this Michael-type addition, the amine attacks the β-carbon of the unsaturated system, leading to the formation of a β-amino carbonyl compound. fiveable.me
Amide Formation from Amine Hydrochloride Salts and Orthoesters
The direct conversion of amine hydrochloride salts to their corresponding amides using orthoesters represents a practical synthetic route. This method circumvents the need to first neutralize the amine salt to its free base form. While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the general mechanism for this transformation has been investigated.
Mechanistic studies, including those employing Nuclear Magnetic Resonance (NMR) and gas chromatography-mass spectrometry (GC-MS), suggest that the reaction between an amine hydrochloride salt and an orthoester, such as trimethyl orthoacetate, proceeds through the formation of an O-methylimidate intermediate. This intermediate subsequently undergoes in situ demethylation, facilitated by the chloride ion from the amine salt, to yield the final acetamide (B32628) product. This process offers a high-yielding protocol with a straightforward workup for the synthesis of amides from their hydrochloride salts.
The reaction of secondary amines, such as diethylamine, with orthoesters like triethyl orthoformate is a known method for forming various products depending on the reaction conditions. These reactions can yield N,N-diethylamides, which are valuable motifs in organic synthesis. The use of the hydrochloride salt in this context provides a stable and often crystalline starting material.
Catalytic Glycosylation Processes
Mechanistic Elucidation through Advanced Spectroscopic and Computational Techniques
Investigation of Hydrogen Bonding and Electrostatic Interactions
The solid-state structure and intermolecular interactions of this compound are crucial for understanding its physical properties and reactivity. As a salt, it is a white to off-white crystalline and hygroscopic solid. The crystal structure reveals a network of hydrogen bonds and electrostatic interactions. The diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, acts as a hydrogen bond donor, while the chloride anion, Cl⁻, serves as a hydrogen bond acceptor.
Quantum Chemical Calculations on Reaction Energetics and Intermediates
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the energetics and mechanisms of chemical reactions. For reactions involving this compound, these calculations can provide valuable insights into transition state geometries, activation energies, and the relative stabilities of intermediates and products.
While specific DFT studies on the reactions of this compound outlined in this article are not extensively reported, related research provides a framework for such investigations. For instance, the National Institute of Standards and Technology (NIST) has compiled thermochemical data for several reactions involving this compound, which can serve as benchmarks for computational studies. These data include the standard molar enthalpy of formation (ΔfH⁰) of solid this compound, which is -358.6 kJ/mol chemister.ru.
Quantum chemical calculations could be employed to model the reaction pathway of amide formation from this compound and an orthoester. Such a study would likely focus on the energetics of the formation of the O-alkylimidate intermediate and the subsequent dealkylation step, providing a more detailed understanding of the reaction mechanism and the role of the chloride ion.
In-situ Spectroscopic Analysis of Reaction Pathways
In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for monitoring the progress of chemical reactions in real-time. These methods allow for the direct observation of reactants, intermediates, and products as they evolve, providing a dynamic picture of the reaction pathway.
The application of in-situ spectroscopy to reactions involving this compound can provide crucial mechanistic information. For example, in the formation of amides from orthoesters, in-situ FTIR could be used to track the disappearance of the N-H stretching vibrations of the diethylammonium ion and the appearance of the characteristic amide carbonyl absorption band. This would allow for the determination of reaction kinetics and the identification of any transient intermediates that may be present in sufficient concentration to be detected. Similarly, in-situ NMR could be used to follow the changes in the chemical shifts of the protons and carbons of the reactants and products, offering a detailed view of the structural transformations occurring during the reaction. While the literature does not currently provide specific examples of in-situ spectroscopic analysis for the reactions of this compound discussed herein, the general utility of these techniques is well-established for a wide range of organic transformations.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Organic Reagent
As a fundamental building block, diethylamine (B46881) hydrochloride facilitates numerous chemical transformations and is integral to the synthesis of diverse organic compounds nbinno.com. Its hydrochloride form can be readily converted to the nucleophilic free base, diethylamine, typically by treatment with a stronger base, which then participates in a variety of synthetic reactions chinaamines.com.
Diethylamine hydrochloride is a key reagent in several important organic reactions, including alkylation, acylation, and Mannich-type reactions chinaamines.com. In these transformations, the diethylamino group is introduced into a target molecule.
Alkylation: In alkylation reactions, diethylamine (generated from its hydrochloride salt) acts as a nucleophile, displacing a leaving group on an alkyl halide or a similar substrate. This process forms a new carbon-nitrogen bond. A prominent example is its use in the synthesis of the local anesthetic Lidocaine, where it displaces a chloride ion in an SN2 reaction cerritos.eduacs.org.
Acylation: This class of reactions involves the introduction of an acyl group into a molecule. Diethylamine can react with acylating agents like acyl chlorides or anhydrides to form diethylamides. This reaction is fundamental in the synthesis of various chemical products.
Mannich Reactions: this compound is also employed in Mannich reactions, a three-component condensation that forms β-amino carbonyl compounds chinaamines.comchemicalbook.com.
The use of the hydrochloride salt offers practical advantages in handling, as it is a stable, crystalline solid, unlike the volatile and flammable diethylamine free base chinaamines.com.
The compound is a critical intermediate in the agrochemical industry chinaamines.com. It serves as a precursor in the manufacture of several herbicides and fungicides chinaamines.comalkylamines.com. One of the most significant applications is in the production of the herbicide atrazine. In a well-established industrial process, this compound reacts with cyanuric chloride to produce atrazine, often achieving yields with greater than 95% purity under controlled pH conditions chinaamines.com. While the prompt mentions glyphosate, this compound is more directly associated with the synthesis of other herbicides like atrazine and insecticides such as Cypermethrin and Fipronil chinaamines.comalkylamines.com.
| Agrochemical | Precursor | Type |
| Atrazine | This compound | Herbicide |
| Cypermethrin | This compound | Insecticide |
| Fipronil | This compound | Insecticide |
This compound serves as a precursor in the manufacturing of surfactants, specifically quaternary ammonium (B1175870) salts chinaamines.com. The synthesis involves the alkylation of diethylamine to form a quaternary ammonium cation, which is then paired with a halide or another anion. These resulting salts are amphiphilic molecules used widely as detergents, fabric softeners, and emulsifying agents due to their ability to reduce surface tension.
Contributions to Pharmaceutical Chemistry
This compound is an essential building block in the synthesis of numerous active pharmaceutical ingredients (APIs) nbinno.comchinaamines.com. Its role is particularly notable in the production of local anesthetics and antihistamines.
The synthesis of Lidocaine, a widely used local anesthetic, is a classic example of the application of diethylamine chinaamines.com. The process is typically a two-step synthesis:
Acylation: 2,6-dimethylaniline is first reacted with chloroacetyl chloride in a solvent like acetic acid to produce the intermediate, N-(2,6-dimethylphenyl)chloroacetamide acs.orgmuni.cz.
Alkylation: The intermediate is then treated with diethylamine. In this SN2 reaction, the nitrogen atom of diethylamine acts as a nucleophile, displacing the chlorine atom to form Lidocaine free base acs.orgmuni.czedubirdie.com.
The resulting Lidocaine is often converted to its hydrochloride salt, Lidocaine hydrochloride, to improve its water solubility for medical applications muni.cz. One-pot synthesis methods have also been developed where, after the initial acylation, diethylamine is added directly to the reaction mixture to proceed with the amination, simplifying the process google.com.
| Step | Reactants | Product | Reaction Type |
| 1 | 2,6-dimethylaniline, Chloroacetyl chloride | N-(2,6-dimethylphenyl)chloroacetamide | Acylation |
| 2 | N-(2,6-dimethylphenyl)chloroacetamide, Diethylamine | Lidocaine | Nucleophilic Substitution (Alkylation) |
While this compound is a precursor for many pharmaceuticals, the synthesis of the common antihistamine Diphenhydramine typically follows a different synthetic route that does not directly involve diethylamine chinaamines.com. The established synthesis for Diphenhydramine involves the reaction of chlorodiphenylmethane with N,N-dimethylaminoethanol mit.edursc.orgallfordrugs.com. The resulting Diphenhydramine base is then often converted to Diphenhydramine hydrochloride by reacting it with hydrogen chloride allfordrugs.comchemicalbook.com. This process has been optimized for continuous flow synthesis to improve atom economy and reduce waste mit.edursc.orgallfordrugs.com.
Applications in Materials Science and Engineering
Research has demonstrated that DEACl, often used synergistically with other additives like hydrazine monohydrochloride (HMCl), can suppress the undesirable oxidation of tin from its Sn²⁺ to Sn⁴⁺ state. rsc.org This oxidation is a major source of defects that degrade device performance. Additionally, DEACl helps to slow down the crystallization rate of the perovskite film, which leads to higher-quality films with fewer pinholes and defects. rsc.org The diethylammonium (B1227033) cation (DEA⁺) has also been shown through calculations and experiments to be more beneficial for carrier transfer within the quasi-2D perovskite film structure compared to other common organic cations. rsc.org The synergistic effect of these improvements results in a significant increase in the power conversion efficiency (PCE) and enhanced long-term stability of the solar cells. rsc.orgoaepublish.com
Reported Effects of this compound (DEACl) in Tin-Based Perovskite Solar Cells
| Study Parameter | Observation with DEACl Additive | Reported Outcome | Citation |
| Tin Oxidation (Sn²⁺) | Suppressed | Reduced defect formation in the perovskite film. | rsc.org |
| Film Crystallization | Decelerated rate | Formation of higher-quality quasi-2D films. | rsc.org |
| Carrier Transfer | Enhanced | Improved movement of charge carriers within the device. | rsc.org |
| Power Conversion Efficiency | Increased to 9.5% | More efficient conversion of light to electricity. | rsc.org |
| Device Stability | Significantly enhanced | Longer operational lifetime of the solar cell. | rsc.org |
This interactive table summarizes the research findings on the use of DEACl in perovskite solar cell fabrication.
This compound is a key reagent in the synthesis of diethylaminoethyl (DEAE) cellulose and related derivatives, such as DEAE cotton. sigmaaldrich.com DEAE cellulose is a positively charged resin that functions as a weak anion exchanger, widely used in biochemistry for ion-exchange chromatography to purify proteins and nucleic acids. wikipedia.org
The synthesis is typically carried out by reacting cotton cellulose with this compound in the presence of a strong base, such as sodium hydroxide (B78521). sigmaaldrich.com In this reaction, the hydroxyl groups on the cellulose backbone are activated by the base, allowing them to react with the amine hydrochloride to form the diethylaminoethyl ether derivative. The resulting DEAE cellulose material possesses tertiary amine functional groups which, under acidic to neutral pH conditions, are protonated and carry a positive charge. wikipedia.orgtiu.edu.iq This positive charge allows the resin to bind negatively charged molecules like most proteins and nucleic acids, which can then be selectively released by changing the pH or increasing the salt concentration of the buffer. wikipedia.org
Toxicological Research and Biological Interactions of Diethylamine Hydrochloride
Mechanisms of Action in Biological Systems
The biological effects of diethylamine (B46881) hydrochloride are rooted in its chemical properties, particularly its nature as a salt of a weak base, and its capacity to interact with essential biological macromolecules.
Diethylamine is a weak base, and its hydrochloride salt is the conjugate acid. In aqueous environments, such as those found in biological systems, diethylamine hydrochloride can dissociate, influencing the local pH. The cellular environment is typically buffered at a pH of approximately 7. ubc.ca The behavior of this compound within a biological system is therefore subject to the principles of acid-base chemistry.
The protonation state of the diethylamine molecule is dependent on the surrounding pH. In more acidic environments, the equilibrium will favor the protonated, charged form (diethylammonium ion), while in more alkaline conditions, the unprotonated, neutral form (diethylamine) will be more prevalent. This pH-dependent behavior is crucial as it can affect the molecule's ability to cross biological membranes, which are less permeable to charged molecules. The state of protonation also governs its interactions with other molecules. nih.gov
The charged nature of the diethylammonium (B1227033) ion allows for electrostatic interactions with negatively charged macromolecules such as proteins and nucleic acids. Many proteins possess a net negative charge at physiological pH due to the presence of acidic amino acid residues like aspartic acid and glutamic acid. nih.gov The positively charged diethylammonium ion can therefore engage in ionic interactions with these proteins, potentially altering their conformation and function.
Similarly, the phosphate (B84403) backbone of nucleic acids (DNA and RNA) is negatively charged. nih.gov This provides sites for electrostatic interactions with cationic molecules. The binding of small molecules to nucleic acids can influence their structure and function. This compound is utilized in the synthesis of diethylaminoethyl (DEAE) cellulose, which is a resin used in anion-exchange chromatography to purify proteins and nucleic acids, a process that relies on these electrostatic interactions.
Research on related secondary amines suggests that they can interfere with microbial metabolic processes. For instance, the degradation of dimethylamine (B145610), a structurally similar compound, by microorganisms is influenced by pH and the availability of nitrogen sources. nih.gov This indicates that diethylamine could potentially interfere with nitrogen metabolism in microorganisms.
Furthermore, derivatives of diethylamine, such as N-nitrosodiethylamine, have been shown to alter the composition and diversity of gut microbiota. mdpi.com Such alterations can lead to changes in the metabolic output of the microbial community, including the production of short-chain fatty acids. mdpi.com These findings suggest that this compound may also exert an influence on microbial communities by affecting their metabolic pathways.
In-vivo and In-vitro Toxicological Investigations
Toxicological studies have been conducted to assess the potential adverse effects of this compound on various organs and its genotoxic and carcinogenic potential.
In-vivo studies in animal models have investigated the potential for diethylamine to cause organ-specific toxicity. A subacute study on rats involving oral administration of 2-diethylaminoethyl chloride hydrochloride, a related compound, indicated the possibility of damage to the brain, liver, and kidneys upon prolonged contact. researchgate.net
More extensive studies have been conducted by the National Toxicology Program (NTP) involving inhalation exposure to diethylamine in rats and mice. In a 2-week study, rats exposed to higher concentrations of diethylamine vapor showed clinical findings such as lethargy and discolored urine. nih.gov The 2-year inhalation studies provided more detailed insights into chronic organ toxicity.
Below is a summary of non-neoplastic lesions observed in the liver and kidneys of rats and mice from a 2-year inhalation study on diethylamine.
Data is a summary based on the findings of the National Toxicology Program 2-year inhalation studies. While non-neoplastic lesions were observed in other organs like the nose, cornea, pleura, and lung, there was no significant evidence of liver or kidney toxicity under the study conditions. nih.gov
The genotoxic and carcinogenic potential of diethylamine has been evaluated in a series of assays. Genetic toxicology studies have shown that diethylamine was not mutagenic in bacterial mutagenicity assays, both with and without metabolic activation. nih.govnih.gov The bacterial strains tested included various Salmonella typhimurium strains and Escherichia coli. nih.gov
Dermal, Inhalation, and Oral Exposure Impact Analysis
The toxicological impact of this compound and its parent compound, diethylamine, has been evaluated across various exposure routes. Principal routes of exposure are identified as inhalation, ingestion, and skin contact. spectrumchemical.comsdfine.com
Oral Exposure: For this compound, acute oral toxicity studies have established a median lethal dose (LD50) of 9,900 mg/kg in rats and 4,860 mg/kg in mice. cdhfinechemical.comcoleparmer.com In studies involving the administration of this compound by gavage to rats, mice, and guinea pigs, observed effects included decreased motor activity and excitability. texas.govnih.gov For the base compound, diethylamine, the oral LD50 is lower, ranging from 540 to 1,000 mg/kg in rats. texas.govcarlroth.com Ingestion of diethylamine can lead to severe chemical burns in the mouth and gastrointestinal tract. scbt.com
Inhalation Exposure: Inhalation of this compound can cause respiratory tract irritation. coleparmer.comlobachemie.com Studies on diethylamine vapor reveal it is a respiratory irritant, with effects primarily occurring in the upper respiratory tract. nih.govresearchgate.net Short-term exposure in humans can cause corrosive effects on the eyes and airways, potentially leading to lung edema and pneumonitis. nih.gov In animal studies, the 4-hour median lethal concentration (LC50) for diethylamine in rats was reported as 4,000 ppm. texas.govnih.gov Long-term (105-week) inhalation studies on mice exposed to diethylamine vapor resulted in non-neoplastic lesions in the nose, such as hyperostosis in the turbinates. nih.gov
Dermal Exposure: this compound is known to cause skin irritation. coleparmer.comlobachemie.com While specific dermal LD50 values for the hydrochloride salt are not readily available, the parent compound, diethylamine, is harmful upon skin contact. spectrumchemical.comfishersci.com The dermal LD50 for diethylamine ranges from 580 to 820 mg/kg in rabbits. texas.govcarlroth.com Direct skin contact with diethylamine can cause severe chemical burns. scbt.comnj.gov
| Compound | Exposure Route | Species | Test | Result | Reference |
|---|---|---|---|---|---|
| This compound | Oral | Rat | LD50 | 9,900 mg/kg | spectrumchemical.comcdhfinechemical.com |
| This compound | Oral | Mouse | LD50 | 4,860 mg/kg | coleparmer.com |
| Diethylamine | Oral | Rat | LD50 | 540 mg/kg | carlroth.com |
| Diethylamine | Inhalation | Rat | LC50 (4h) | 12 mg/l (approx. 4,000 ppm) | texas.govcarlroth.com |
| Diethylamine | Dermal | Rabbit | LD50 | 582 mg/kg | carlroth.comfishersci.com |
Interaction Studies with Other Compounds in Biological Contexts
Formation of Carcinogens (e.g., N-nitrosodiethylamine with Sodium Nitrite)
This compound, as a salt of a secondary amine, can react with nitrosating agents, such as sodium nitrite (B80452), to form N-nitrosamines. scbt.com This reaction is of significant toxicological concern because the resulting compound, N-nitrosodiethylamine (NDEA), is a potent carcinogen. nih.govmdpi.com
The formation of NDEA from diethylamine and nitrite can occur in vivo, particularly in acidic environments like the stomach, following the ingestion of both precursors. nih.govresearchgate.netbohrium.com The process involves the reaction of a secondary amine with nitrous acid, which is formed from nitrites under acidic conditions. veeprho.com
Carcinogenicity of N-nitrosodiethylamine (NDEA): NDEA is classified as a probable human carcinogen (Group B2 by the EPA) based on sufficient evidence from animal studies. nih.govepa.gov Research has demonstrated that NDEA is a powerful carcinogen in multiple animal species, including mice, rats, hamsters, and dogs. mdpi.com It induces tumors at various sites, with the liver, respiratory tract, and kidney being the most common. nih.gov Oral administration of NDEA in rats has been shown to cause various types of liver cancers and esophageal cancers. mdpi.com In hamsters, intratracheal instillation of NDEA led to a 100% incidence of tumors in the respiratory organs. nih.gov
Comparative Analysis with Structurally Similar Biologically Active Compounds
The biological activity of this compound can be understood further by comparing it to structurally related compounds. These include other simple amine salts and derivatives that exhibit significant biological effects.
Dimethylamine Hydrochloride: This is the hydrochloride salt of the simplest secondary amine, dimethylamine. Like diethylamine, dimethylamine can react with nitrites to form a carcinogenic nitrosamine, N-nitrosodimethylamine (NDMA). epa.govcdc.gov NDMA is also classified as a probable human carcinogen and is a strong liver carcinogen in animal models. mdpi.comcdc.gov
2-Diethylaminoethyl chloride hydrochloride (DACH): This compound is an intermediate in the synthesis of many drugs. guidechem.com It is structurally similar to this compound but contains an additional chloroethyl group. Toxicological studies show DACH is significantly more toxic than this compound, with an oral LD50 in rats of 50 mg/kg. cdhfinechemical.comresearchgate.net It is classified as fatal if swallowed and causes severe skin burns and eye damage. cdhfinechemical.comopcw.org In subacute experiments on rats, it caused a decrease in motor activity and morphological changes in the brain, liver, and kidneys. researchgate.net
Diethanolamine (DEA): DEA is a secondary amine that also contains two hydroxyl (alcohol) functional groups. ebsco.comwikipedia.org It is used in cosmetics, metalworking fluids, and as a corrosion inhibitor. ebsco.com While its acute toxicity is lower than diethylamine, chronic dermal exposure to DEA has been shown to increase the incidence of liver and kidney tumors in mice. ebsco.comsantos.com The mechanism may be related to its ability to cause choline deficiency in rodents. ebsco.com Like other secondary amines, it can react with nitrites to form the carcinogen N-nitrosodiethanolamine (NDELA). ebsco.com
| Compound | Structure | Oral LD50 (Rat) | Key Biological/Toxicological Findings | Reference |
|---|---|---|---|---|
| This compound | (CH₃CH₂)₂NH·HCl | 9,900 mg/kg | Causes skin and respiratory irritation. Precursor to NDEA. | cdhfinechemical.com |
| 2-Diethylaminoethyl chloride hydrochloride (DACH) | (CH₃CH₂)₂NCH₂CH₂Cl·HCl | 50 mg/kg | Highly toxic; causes severe skin burns and eye damage. Neurotoxic and organ damage observed in animal studies. | cdhfinechemical.comresearchgate.net |
| Diethanolamine (DEA) | HN(CH₂CH₂OH)₂ | ~710 mg/kg | Skin irritant. Associated with liver and kidney tumors in mice after chronic dermal exposure. Precursor to NDELA. | ebsco.com |
Analytical Methodologies and Characterization in Research
Chromatographic Techniques for Quantification
Gas chromatography, especially with headspace sampling, stands out as a primary method for the determination of diethylamine (B46881), often present as its hydrochloride salt.
Headspace Gas Chromatography (GC-HS) is a well-established and robust technique for the determination of volatile compounds like diethylamine from complex matrices. researchgate.neteurasianjournals.comresearchgate.net This method is particularly advantageous as it avoids the direct injection of non-volatile matrix components, which could contaminate the chromatographic system. The core principle involves heating the sample in a sealed vial to allow volatile analytes, such as free diethylamine, to partition into the gas phase (the "headspace") above the sample. A portion of this vapor is then injected into the gas chromatograph for separation and detection. pharmtech.com
For amine hydrochlorides, a critical step is the conversion of the non-volatile salt form into the free, volatile amine. This is typically achieved by adding a base to the sample solution. eurasianjournals.comeurasianjournals.com Common approaches include treating the active pharmaceutical ingredient (API) with aqueous sodium hydroxide (B78521) or using a non-aqueous medium containing a base like imidazole (B134444) dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO). eurasianjournals.comijpsonline.comijpsonline.com The choice of solvent and base is crucial to ensure the complete liberation of the free amine for accurate quantification. ijpsonline.comijpsonline.com
The successful separation and quantification of diethylamine by GC-HS depend heavily on the optimization of several key instrumental parameters. These parameters are fine-tuned to achieve good resolution, peak shape, and sensitivity.
Column: The choice of capillary column is critical for separating diethylamine from other volatile components. A commonly used stationary phase is the DB-624, which is suitable for the analysis of volatile amines. eurasianjournals.comresearchgate.neteurasianjournals.comijpsonline.com Column dimensions, such as length, internal diameter, and film thickness, are also important variables. For instance, a 30m x 0.53mm I.D. x 3µm film thickness column has been successfully used. eurasianjournals.comeurasianjournals.com
Temperatures: The temperatures of the injector, detector, and oven are optimized to ensure efficient volatilization and chromatography. The oven temperature is often programmed to start at a lower temperature and ramp up to facilitate the separation of compounds with different boiling points. eurasianjournals.comresearchgate.neteurasianjournals.comijpsonline.com
Carrier Gas: Nitrogen is frequently used as the carrier gas in these analyses. eurasianjournals.comresearchgate.neteurasianjournals.comijpsonline.com The flow rate or pressure of the carrier gas is adjusted to obtain optimal separation efficiency.
Below is a table summarizing typical GC-HS parameters used for the analysis of diethylamine.
| Parameter | Value |
| GC Column | DB-624, 30m x 0.53 mm I.D, 3µ film thickness |
| Oven Temperature | 45°C (hold 5 mins) to 90°C @ 8°C/min to 200°C @ 20°C/min |
| Injector Temperature | 220°C |
| Detector (FID) Temp | 250°C |
| Carrier Gas | Nitrogen |
| Carrier Flow | 2.5 psi |
| Split Ratio | 1:5 |
| HS Thermostat Temp | 85°C |
| HS Thermostat Time | 15 min |
The data in this table is compiled from a study by Deshpande et al. eurasianjournals.comeurasianjournals.com
Diethylamine is used as a reactant in the manufacturing process of several Active Pharmaceutical Ingredients (APIs), and its residual levels must be controlled. eurasianjournals.com GC-HS is a vital tool for quantifying residual diethylamine in APIs such as Oxybutynin hydrochloride and Trazodone hydrochloride. eurasianjournals.comeurasianjournals.comresearchgate.net The analysis is challenging because the amine may be present as a hydrochloride salt entrapped within the API molecule. eurasianjournals.comeurasianjournals.com
To overcome this, analytical methods involve dissolving the API sample in a suitable solvent, like DMSO, and adding a base, such as sodium hydroxide, to liberate the free diethylamine for headspace analysis. eurasianjournals.comeurasianjournals.comresearchgate.net The method is validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure it is reliable for its intended purpose. eurasianjournals.comeurasianjournals.com This rigorous validation confirms that the analytical procedure can accurately and consistently measure the levels of diethylamine hydrochloride in the final pharmaceutical product.
Spectroscopic and Other Advanced Characterization Methods
Alongside chromatography, spectroscopic techniques provide indispensable information regarding the molecular structure and identity of this compound.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used for the structural characterization of molecules. The FTIR spectrum of this compound provides a unique molecular fingerprint based on the absorption of infrared radiation by its specific chemical bonds. nist.gov Each peak in the spectrum corresponds to a particular vibrational frequency of a bond within the molecule, such as N-H, C-H, and C-N bonds.
By analyzing the positions and intensities of these absorption bands, scientists can confirm the presence of key functional groups and verify the identity of the compound. researchgate.net The spectrum for this compound is distinct from that of free diethylamine, primarily due to the presence of the ammonium (B1175870) (N-H+) group, which exhibits characteristic absorption bands. This makes FTIR a valuable tool for confirming the salt's formation and for quality control purposes. The NIST Chemistry WebBook is a source for reference spectra of this compound. nist.gov
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it can definitively identify and quantify diethylamine. nih.gov In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
The mass spectrum of diethylamine shows a molecular ion peak corresponding to the mass of the free amine (C₄H₁₁N), which has a molecular weight of approximately 73 g/mol . chemicalbook.com The spectrum also displays a characteristic fragmentation pattern. The molecule breaks apart in a predictable way, producing fragment ions with specific m/z values. The most abundant peak (base peak) in the spectrum of diethylamine is often observed at m/z 58, corresponding to the loss of an ethyl group. chemicalbook.com This fragmentation pattern serves as a highly specific identifier for the compound.
The following table details significant peaks in the mass spectrum of this compound, where the detected species is the free amine.
| Mass-to-Charge (m/z) | Relative Intensity (%) |
| 30.0 | 70.0 |
| 44.0 | 35.6 |
| 58.0 | 100.0 |
| 72.0 | 27.2 |
| 73.0 (Molecular Ion) | 52.1 |
Data sourced from ChemicalBook, MS-IW-5626. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of chemical compounds such as this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of this compound, the protons on the ethyl groups and the proton on the nitrogen atom give rise to characteristic signals. The ethyl group protons typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The proton attached to the nitrogen (N-H) may appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration. The integration of these signals corresponds to the ratio of protons in the different chemical environments. chemicalbook.comdocbrown.infowenxuecity.com
The ¹³C NMR spectrum provides information about the carbon atoms in the molecule. For this compound, two distinct signals are expected, corresponding to the methyl (CH₃) and methylene (CH₂) carbons of the ethyl groups. The chemical shifts of these signals are indicative of their electronic environment within the molecule. nih.govchemicalbook.com SpectraBase and ChemicalBook are resources that provide reference spectra for this compound, which can be used for comparison and confirmation of structure. chemicalbook.comnih.govspectrabase.com
Method Validation and Quality Assurance in Analytical Research
Method validation is a critical process in analytical research to ensure that a specific method is suitable for its intended purpose. For the analysis of this compound, this involves a series of experiments to verify parameters such as specificity, linearity, precision, limits of detection and quantification, and recovery. ijpsonline.comeurasianjournals.comeurasianjournals.comnih.govresearchgate.net These validation studies are essential for the reliability and accuracy of analytical data, particularly in regulated industries like pharmaceuticals where Diethylamine may be present as a reactant or impurity. eurasianjournals.comeurasianjournals.comnih.gov
Specificity, Linearity, and Precision Studies
Specificity demonstrates the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present. nih.govijpca.org For methods analyzing Diethylamine, specificity is often established by showing no interference from the diluent, and other related substances at the retention time of the Diethylamine peak. eurasianjournals.comeurasianjournals.com
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijpca.orgeuropa.euwjarr.com Linearity studies for Diethylamine analysis typically involve preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. The correlation coefficient (r²) is then calculated to assess the linearity. A correlation coefficient close to 1 indicates a high degree of linearity. eurasianjournals.com
Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). eurasianjournals.comijpca.org Precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). researchgate.netijpca.org
| Parameter | Analyte | Finding | Method | Source |
|---|---|---|---|---|
| Linearity (Correlation Coefficient) | Diethylamine | 0.996 | GC-HS | eurasianjournals.com |
| Precision (%RSD) | Diethylamine | 6.14 | GC-HS | eurasianjournals.com |
Limit of Detection (LOD) and Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. ijpca.orgresearchgate.netsepscience.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. ijpca.orgresearchgate.netsepscience.com
LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. eurasianjournals.comresearchgate.netsepscience.com These parameters are crucial for methods intended to measure trace amounts of Diethylamine, for instance, as an impurity in pharmaceutical substances. eurasianjournals.com
| Parameter | Analyte | Value | Method | Source |
|---|---|---|---|---|
| LOD | Diethylamine | 53 ppb (160 µg/m³) | HPLC | osha.gov |
| LOQ | Diethylamine | ≈ 5 µg/L | HPLC-MS-MS | analytice.com |
| LOQ RSD (%) | Diethylamine | 8.94 | GC-HS | eurasianjournals.com |
Recovery Studies in Complex Matrices
Recovery studies are performed to evaluate the accuracy of an analytical method. researchgate.net This is done by adding a known amount of the analyte (spiking) to a sample matrix and then analyzing the sample to determine the percentage of the added analyte that is recovered. ijpsonline.comeurasianjournals.com This is particularly important for complex matrices, such as active pharmaceutical ingredients (APIs), where the matrix itself can interfere with the extraction and analysis of the analyte. eurasianjournals.comeurasianjournals.com
For the analysis of Diethylamine in APIs like Oxybutynin hydrochloride and Trazadone hydrochloride, recovery studies are essential to ensure that the sample preparation and analytical method are effective in extracting and quantifying the amine. eurasianjournals.comeurasianjournals.com The recovery is typically expected to be within a predefined range, for example, 80% to 120%. eurasianjournals.com
| Analyte | Matrix | Recovery Range (%) | Mean Recovery (%) | Method | Source |
|---|---|---|---|---|---|
| Diethylamine | Oxybutynin hydrochloride | 93.4 - 112.5 | Not Reported | GC-HS | eurasianjournals.com |
| Diethylamine | Pharmaceuticals | >81.1 (at 5 ppm) | Not Reported | HPLC-FLD | nih.gov |
Environmental Fate and Remediation Research
Environmental Degradation Pathways
The environmental transformation of diethylamine (B46881) hydrochloride is governed by biological, chemical, and photochemical processes. Once in the environment, the salt readily dissociates into the diethylammonium (B1227033) cation and a chloride ion. The environmental fate is then dictated by the behavior of the diethylamine moiety.
Diethylamine is expected to biodegrade in aquatic systems. nih.gov Studies indicate that it has limited persistence in both aerobic and anaerobic environments. The estimated aerobic and anaerobic biodegradation half-life is less than two months. regulations.gov A study measuring its degradation in stream water found a biodegradation half-life of just 0.9 days, suggesting that under certain conditions, it can be removed from aquatic environments relatively quickly. nih.gov The potential for bioconcentration in aquatic organisms is considered low, with an estimated bioconcentration factor (BCF) of 3. nih.gov
However, standardized biodegradability testing of amines can be complex. High concentrations used in some standard tests, such as the OECD 301C guideline, can be toxic to the microbial inoculum, potentially leading to results that suggest poor biodegradability. nih.govnih.gov This highlights the importance of using environmentally relevant concentrations when assessing the persistence of such compounds.
| Environment | Condition | Estimated Half-life | Reference |
|---|---|---|---|
| Stream Water | Initial Concentration: 10 mg/L | 0.9 days | nih.gov |
| Aquatic Environments | Aerobic | < 2 months | regulations.gov |
| Aquatic Environments | Anaerobic | < 2 months | regulations.gov |
Hydrolysis is not considered a significant environmental fate process for diethylamine. nih.gov The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5 to 9). nih.gov As a salt, diethylamine hydrochloride dissociates in water, but the resulting diethylammonium ion does not undergo further hydrolytic degradation.
In the atmosphere, diethylamine is primarily degraded through reactions with photochemically-produced hydroxyl (•OH) radicals. The estimated atmospheric half-life for this process is approximately 5 hours, assuming an atmospheric concentration of 5x10⁵ •OH radicals per cubic centimeter.
The degradation is initiated by the abstraction of a hydrogen atom by the •OH radical. This can occur at either the N-H bond to form an aminyl radical ((CH₃CH₂)₂N•) or, more commonly, at a C-H bond on the carbon atom adjacent to the nitrogen, forming an aminoalkyl radical (CH₃ĊHNHCH₂CH₃). The formation of these radicals is a key step in the subsequent photo-oxidation of the molecule. These reactive intermediates can then undergo further reactions with atmospheric oxygen and other species, leading to the formation of various degradation products.
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials from water and wastewater through oxidation by highly reactive hydroxyl radicals.
The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) is an effective AOP for degrading organic compounds, including amines. While specific studies on this compound are limited, research on analogous compounds like monoethanolamine (MEA) demonstrates the efficacy of this method. In such systems, the photolysis of H₂O₂ by UV light generates powerful hydroxyl radicals, which are the primary agents of degradation.
Studies have shown that neither UV radiation nor H₂O₂ oxidation alone is sufficient for the effective removal of these stable amines. However, the combined UV/H₂O₂ process can achieve nearly complete degradation. The process follows pseudo-first-order kinetics, indicating that the rate of degradation is proportional to the concentration of the amine.
The efficiency of the UV/H₂O₂ degradation process is dependent on several key operational parameters. Optimizing these conditions is crucial for maximizing the removal of contaminants while minimizing treatment time and cost. Research on the degradation of nitrogenous organic compounds provides insights into these optimal conditions.
Key parameters influencing degradation efficiency include:
pH : The pH of the solution significantly affects the rate of degradation. For the degradation of monoethanolamine (MEA), a pH of 9 was found to be optimal, achieving the highest degradation efficiency.
Hydrogen Peroxide (H₂O₂) Dosage : The concentration of H₂O₂ is a critical factor. An increase in H₂O₂ dosage generally increases the degradation rate due to a higher generation of hydroxyl radicals. However, an excessive concentration can have a scavenging effect on the hydroxyl radicals, potentially reducing efficiency.
UV Light Intensity : Higher UV light intensity directly increases the rate of H₂O₂ photolysis, leading to a greater production of hydroxyl radicals and thus a higher degradation efficiency.
| Parameter | Effect on Degradation Efficiency | Optimal Condition/Observation |
|---|---|---|
| pH | Highly influential; affects the generation and reactivity of hydroxyl radicals. | Optimal pH of 9 observed for MEA degradation. |
| H₂O₂ Concentration | Increases degradation rate up to an optimal point; excess can inhibit the process. | Dosage must be optimized for the specific contaminant and concentration. |
| UV Light Intensity | Higher intensity leads to a faster rate of hydroxyl radical formation. | Increased intensity generally results in higher degradation efficiency. |
Environmental Impact Assessment and Mitigation Strategies
The environmental impact of this compound is closely linked to its physical and chemical properties, particularly its high water solubility, which influences its mobility in environmental systems fishersci.commubychem.com. While it is not expected to bioaccumulate, its potential effects on aquatic ecosystems and the management of its release from industrial processes are key areas of environmental assessment . Mitigation strategies focus on controlling emissions, managing waste effectively, and adopting sustainable practices in its production and application.
Aquatic Toxicity and Ecotoxicological Studies
The ecotoxicological profile of diethylamine, the parent compound of this compound, indicates that it is harmful to aquatic life . Studies have been conducted to determine its effects on various aquatic organisms, providing critical data for environmental risk assessment.
Key findings from these studies include:
Toxicity to Algae: The half maximal effective concentration (EC50) for the green algae Pseudokirchneriella subcapita was determined to be 54 mg/L after a 72-hour exposure in a static test .
Chronic Toxicity to Invertebrates: In a 21-day study following OECD Test Guideline 211, the No-Observed-Effect-Concentration (NOEC) for the water flea Daphnia magna was found to be 4.2 mg/L .
These findings are summarized in the table below.
Ecotoxicity Data for Diethylamine
| Organism | Test Type | Endpoint | Duration | Result | Test Guideline |
|---|---|---|---|---|---|
| Pseudokirchneriella subcapita (Green Algae) | Static | EC50 | 72 hours | 54 mg/L | OECD Test Guideline 201 |
| Daphnia magna (Water Flea) | Chronic | NOEC | 21 days | 4.2 mg/L | OECD Test Guideline 211 |
The parent compound, diethylamine, is considered to be readily biodegradable in aerobic conditions . Its low partition coefficient (log Pow: 0.58) suggests that bioaccumulation is not expected . However, due to its water solubility, preventing its entry into drains and waterways is a crucial environmental precaution cdhfinechemical.comspectrumchemical.com.
Management of Waste and Emissions in Industrial Processes
Effective management of waste and emissions is essential to mitigate the environmental impact of this compound. Industrial hygiene and safety practices emphasize the prevention of environmental release cdhfinechemical.comlobachemie.com.
Waste Treatment and Disposal:
Licensed Disposal: The recommended method for disposing of surplus and non-recyclable this compound is to engage a licensed disposal company cdhfinechemical.com.
Incineration: An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with a scrubber cdhfinechemical.com.
Contaminated Packaging: Packaging that has contained the compound should be disposed of as unused product in accordance with official regulations cdhfinechemical.comlobachemie.com.
Spill and Emission Control:
Containment: In the event of a spill, the primary goal is to prevent the material from entering drains, soil, or water sources mubychem.comcdhfinechemical.com. Spilled material should be contained and collected using methods that avoid creating dust, such as sweeping, shoveling, or vacuuming mubychem.comcdhfinechemical.com.
Ventilation and Emission Control: Industrial facilities using this compound must have adequate ventilation and exhaust systems to control dust and aerosol formation cdhfinechemical.com. For volatile amine compounds, emissions can be managed using technologies like packed bed scrubbers, which use a liquid medium (such as water) to absorb vapors from effluent gases before they are released into the atmosphere researchgate.net.
Sustainability Considerations in Production and Use
Sustainability in the context of this compound involves evaluating the entire lifecycle of the compound, from its synthesis to its application and disposal.
Production:
Diethylamine is commercially produced through the alumina-catalyzed reaction of ethanol (B145695) and ammonia (B1221849) wikipedia.org. The sustainability of this process is linked to the sourcing of these raw materials. Ethanol can be produced from renewable biomass feedstocks, which can offer a more sustainable alternative to fossil fuel-derived sources. The production of ammonia via the Haber-Bosch process is energy-intensive; therefore, developments in green ammonia production using renewable energy could significantly improve the sustainability profile of diethylamine synthesis.
Industrial Applications:
this compound serves as a crucial intermediate in the manufacturing of various products, including agrochemicals like Cypermethrin and Fipronil alkylamines.com. Its role in these syntheses highlights the need to consider the environmental footprint of the end products.
It is also used in the synthesis of the corrosion inhibitor N,N-diethylaminoethanol wikipedia.org. The use of such inhibitors can contribute to sustainability by extending the lifespan of metal infrastructure and equipment, thereby reducing the need for replacement and conserving resources.
The focus on green chemistry principles in industrial processes encourages the development of more efficient syntheses that minimize waste and energy consumption, which is directly applicable to the production and use of this compound.
Computational Chemistry and Modeling Studies
Molecular Structure and Energetics
The fundamental properties of diethylamine (B46881) hydrochloride are governed by the interactions between the diethylammonium (B1227033) cation ([ (CH₃CH₂)₂NH₂]⁺) and the chloride anion (Cl⁻). Computational studies are employed to elucidate the geometry, stability, and nature of the bonding within this ion pair.
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are widely used to model the electronic structure and energetics of ionic compounds like diethylamine hydrochloride. DFT methods offer a balance between computational cost and accuracy, making them suitable for systems of this size.
A common approach involves using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, which incorporates a portion of exact Hartree-Fock exchange to improve accuracy. acs.org To properly account for the non-covalent interactions, such as van der Waals forces that are crucial in ion pair binding, dispersion corrections are often included. The Grimme's D3 dispersion correction (GD3) is a widely accepted method for this purpose. mdpi.com
Table 1: Representative Parameters from Quantum Chemical Computations
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | DFT (e.g., B3LYP-GD3/6-311++G(d,p)) |
| Interaction Energy | The energy required to separate the cation and anion, indicating the stability of the ion pair. | DFT with Basis Set Superposition Error (BSSE) correction |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations, used to confirm the structure is a true energy minimum and to compare with experimental IR spectra. | DFT Frequency Analysis |
| Partial Atomic Charges | Distribution of electron density across the molecule, often calculated using methods like Natural Bond Orbital (NBO) analysis. | NBO, Mulliken population analysis |
The primary force holding the diethylammonium cation and chloride anion together is the electrostatic attraction, significantly enhanced by hydrogen bonding. The N-H group of the cation acts as a hydrogen bond donor, forming a strong N-H···Cl hydrogen bond with the chloride anion.
Computational methods are used to quantify the strength and nature of this interaction. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two powerful techniques for this purpose.
QTAIM analysis examines the topology of the electron density to identify bond critical points (BCPs) between the hydrogen and chloride atoms. The properties at this BCP, such as the electron density and its Laplacian, provide a quantitative measure of the hydrogen bond's strength and character (i.e., whether it is predominantly electrostatic or has some covalent character).
NBO analysis investigates orbital interactions. It can identify the donor-acceptor interactions corresponding to the hydrogen bond, such as the charge transfer from a lone pair orbital of the chloride anion to the antibonding σ*(N-H) orbital of the cation. The energy associated with this interaction (E(2) stabilization energy) provides another estimate of the hydrogen bond's strength.
These analyses confirm that the interaction in this compound is not purely ionic but involves significant, directed hydrogen bonding that stabilizes the ion pair structure.
Reaction Pathway Modeling and Mechanism Prediction
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, transition states, and activation energies. For reactions involving diethylamine, DFT calculations can elucidate how it behaves as a reactant, base, or catalyst poison.
One study used DFT to investigate the mechanism of catalytic poisoning by diethylamine (DEA) in Ziegler-Natta olefin polymerization. mdpi.comnih.govnih.gov The researchers modeled the interaction pathways between DEA and the triethylaluminum (B1256330) (TEAL) co-catalyst. By calculating the Gibbs free energy (ΔG) and activation barriers for different steps, they determined the most thermodynamically and kinetically favorable poisoning pathway. mdpi.comnih.gov It was found that the direct interaction with the primary catalyst was not viable, but a pathway involving prior coordination with the TEAL co-catalyst was energetically favorable. nih.gov
Similarly, the high-temperature combustion and pyrolysis of diethylamine have been studied through theoretical and kinetic modeling. researchgate.netbohrium.comugent.be These models use quantum chemical calculations to determine the bond dissociation energies and the rate coefficients for various elementary reaction steps, such as hydrogen abstraction and β-scission. ugent.be This allows for the prediction of the dominant decomposition pathways and the formation of key intermediates and products under different conditions. researchgate.netbohrium.com Such studies help in understanding the fundamental reactivity of the diethylamine molecule, which is the core component of its hydrochloride salt.
Table 2: Example of Calculated Activation Energies for Reaction Pathways
| Reaction / Process | Description | Calculated Parameter | Significance |
|---|---|---|---|
| DEA + TEAL Interaction | Coordination of diethylamine (DEA) with triethylaluminum (TEAL) co-catalyst. | Activation Energy (Ea) | Determines the kinetic feasibility of catalyst-poisoning intermediate formation. mdpi.com |
| H-abstraction from DEA | Removal of a hydrogen atom from the Cα or N position of diethylamine by a radical. | Reaction Barrier | Identifies the most likely sites of initial attack during oxidation or pyrolysis. ugent.be |
| β-scission of DEA radical | Decomposition of the radical formed after H-abstraction. | Reaction Barrier | Predicts the primary decomposition products. ugent.be |
Simulations of Environmental Fate and Degradation Processes
Computational models can predict how a chemical will behave in the environment, including its persistence and degradation pathways. researchgate.net While specific comprehensive environmental fate models for this compound are not widely reported, the degradation of the parent amine has been investigated using computational methods.
A key environmental degradation process is the reaction with hydroxyl (•OH) radicals in the atmosphere. acs.org The OH-initiated photo-oxidation of diethylamine has been studied using quantum chemistry calculations (e.g., at the M06-2X/aug-cc-pVTZ level) combined with master equation modeling to simulate reaction kinetics under atmospheric conditions. acs.org These simulations predict the initial branching ratios between hydrogen abstraction from the N-H group versus the C-H groups. acs.org Following the initial radical formation, subsequent reactions with O₂ and other atmospheric species are modeled to predict the ultimate degradation products, such as aldehydes and imines. acs.org This type of modeling is crucial for estimating the atmospheric lifetime of volatile amines.
While atmospheric degradation is important, the fate in soil and water is also critical for a soluble salt like this compound. General environmental fate models use physicochemical properties (some of which can be calculated computationally) to predict partitioning between air, water, and soil compartments. Biodegradation pathway prediction software can also be used to suggest likely metabolic pathways by microorganisms, although these are often based on libraries of known enzymatic reactions and may require experimental validation.
Computational Approaches to Biological Activity and Interaction Prediction
Predicting the biological activity and potential toxicity of a chemical is a major application of computational modeling in toxicology and drug discovery. elsevierpure.comresearchgate.net For this compound, these approaches can help assess its interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate chemical structure with biological activity. ljmu.ac.ukljmu.ac.uk For a simple molecule like diethylammonium, QSAR models developed for aliphatic amines could be used to predict properties like skin irritation or aquatic toxicity based on descriptors such as molecular weight, logP (partition coefficient), and electronic parameters. These models are valuable for initial screening and prioritization of chemicals for further testing. nih.gov
Molecular Docking is a simulation technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, docking could be used to model how the diethylammonium cation might interact with the active site of an enzyme or a receptor. Although specific docking studies on this compound are scarce, the methodology has been applied to understand the degradation of similar molecules, such as the docking of dimethylacetamide and its intermediate dimethylamine (B145610) to the active site of a degrading enzyme. mdpi.com This shows how the binding affinity and specific interactions (e.g., hydrogen bonds, electrostatic interactions) with a biological target can be computationally evaluated.
DFT-based analysis can also provide insights into biological reactivity. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are used to determine the HOMO-LUMO gap. A smaller gap can imply higher chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify regions of the molecule that are likely to engage in electrostatic interactions with biological targets. nih.gov For the diethylammonium ion, the positive potential would be concentrated around the -NH₂⁺- group, indicating this as the primary site for interaction with negatively charged residues in proteins or nucleic acids.
Interactions with Other Chemical Species and Materials
Complex Formation with Metal Ions (e.g., Copper)
The diethylammonium (B1227033) cation, derived from diethylamine (B46881) hydrochloride, can participate in the formation of complex metal salts. A notable example is its interaction with copper(II) ions. In the presence of a sufficient concentration of chloride ions, diethylamine hydrochloride reacts with copper(II) salts to form bis(diethylammonium) tetrachlorocuprate(II), [(CH₃CH₂)₂NH₂]₂[CuCl₄]. sciencemadness.org This complex is known for its thermochromic properties, changing color with temperature.
The formation of such complexes involves the electrostatic interaction between the diethylammonium cations and the complex metal anion, in this case, the tetrachlorocuprate(II) ion. The diethylammonium ion acts as a counter-ion to the negatively charged metal-halide complex. sciencemadness.org While the primary interaction is ionic, the structure and stability of the resulting crystal lattice are influenced by the size and shape of the diethylammonium cation.
The parent amine, diethylamine, readily forms coordination complexes with transition metal ions like copper(I) and copper(II) by donating the lone pair of electrons on the nitrogen atom to form a dative covalent bond with the metal ion. oregonstate.edudocbrown.info However, in this compound, the nitrogen's lone pair is protonated, making the diethylammonium ion itself unable to act as a direct ligand in this manner. Its role is primarily to balance the charge of a complex anion formed between the metal ion and other ligands, such as chloride.
Table 1: Examples of Copper Complexes Involving Diethylamine Derivatives
| Complex Name | Formula | Role of Diethylamine Derivative | Metal Ion |
|---|---|---|---|
| bis(diethylammonium) tetrachlorocuprate(II) | [(CH₃CH₂)₂NH₂]₂[CuCl₄] | Counter-ion (Diethylammonium) | Copper(II) |
Surface Interactions in Adsorption and Chromatography
In the context of chromatography, particularly reverse-phase high-performance liquid chromatography (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC), the components of this compound (or more commonly, its parent base, diethylamine, added to the mobile phase to form the salt in situ) play a significant role in surface interactions. nih.govnih.gov
Diethylamine is often added to the mobile phase as an additive to improve the peak shape of basic analytes. researchgate.net In these systems, a key interaction occurs with the stationary phase, which is often silica-based. Silica surfaces have residual silanol (B1196071) groups (Si-OH) that are acidic and can interact strongly and undesirably with basic compounds, leading to poor peak shapes (tailing). The diethylammonium ion, formed when diethylamine is protonated in the mobile phase, can interact with and "block" these active silanol sites. nih.govresearchgate.net This process, known as silanol blocking, reduces the undesirable interactions between the basic analyte and the stationary phase, resulting in more symmetrical peaks. nih.govresearchgate.net
Furthermore, in a technique known as ion-pair chromatography, diethylamine can act as an ion-pairing reagent for acidic compounds. nih.govresearchgate.net The positively charged diethylammonium ion pairs with negatively charged acidic analytes, rendering them more hydrophobic and increasing their retention on a nonpolar stationary phase.
Table 2: Role of Diethylamine in Chromatographic Systems
| Chromatographic Technique | Interaction Mechanism | Effect | Reference |
|---|---|---|---|
| RP-HPLC (with basic analytes) | Silanol Blocking by Diethylammonium Ion | Improves peak symmetry, reduces tailing | nih.govresearchgate.net |
| Ion-Pair Chromatography (with acidic analytes) | Ion Pairing with Diethylammonium Ion | Increases retention of acidic analytes | nih.govresearchgate.net |
| HILIC | Electrostatic Interaction Competition | Improves peak shape of amino acids | nih.gov |
Reactions in Specific Chemical Environments (e.g., Acidic/Basic Media)
This compound is the salt of a weak base (diethylamine, pKa of the conjugate acid is ~10.98) and a strong acid (hydrochloric acid). wikipedia.org Its behavior in different chemical environments is governed by this relationship.
Acidic Media: In an acidic solution, the equilibrium (CH₃CH₂)₂NH + H⁺ ⇌ [(CH₃CH₂)₂NH₂]⁺ is shifted far to the right. Therefore, this compound remains dissociated into its constituent ions: the diethylammonium cation and the chloride anion. It is stable in this form and does not undergo further reaction related to its acid-base properties.
Basic Media: In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), this compound is deprotonated to yield the free base, diethylamine. youtube.com This is a standard acid-base reaction where the hydroxide ion (OH⁻) removes the proton from the diethylammonium cation. youtube.com
Reaction: [(CH₃CH₂)₂NH₂]⁺Cl⁻ + NaOH → (CH₃CH₂)₂NH + H₂O + NaCl
This reaction is often used to generate diethylamine from its more stable and less volatile hydrochloride salt. youtube.com Diethylamine itself is a weakly alkaline liquid that can undergo further reactions, but the hydrochloride salt's primary reaction in a basic medium is this conversion to the free amine. wikipedia.orgnih.gov
The pH of the environment dictates the species present. In solutions with a pH significantly below its pKa, the diethylammonium cation predominates. As the pH rises above the pKa, the uncharged diethylamine becomes the dominant species.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The primary method for synthesizing diethylamine (B46881) hydrochloride is the direct acid-base neutralization of diethylamine with hydrochloric acid. While this method is straightforward, future research is increasingly focused on optimizing this process for higher purity and yield, which is critical for its application in sensitive fields like pharmaceutical synthesis.
A significant area of exploration is the in-situ preparation of the salt immediately before its use in a reaction. Research has shown that pre-synthesizing the hydrochloride salt can increase reaction yields from approximately 30% with commercial sources to over 76%. This improvement is attributed to the elimination of impurities and residual moisture often present in commercially available products. Anhydrous conditions are particularly crucial for producing a high-purity product suitable for moisture-sensitive organic reactions.
Other synthetic strategies involve the initial synthesis of the parent amine, diethylamine, which is then converted to the hydrochloride salt. Methods such as the acid hydrolysis of N,N-diethylformamide or N,N-diethyl-3-methylbenzamide (DEET) have been explored. mdpi.comresearchgate.net Another pathway involves reacting an amine with ammonium (B1175870) chloride in refluxing ethanol (B145695), which can produce the hydrochloride salt in quantitative yield. rsc.orgresearchgate.net
| Method | Description | Key Advantages |
| Optimized In-Situ Synthesis | Reaction of diethylamine with concentrated HCl under anhydrous conditions just prior to use. | Increases reaction efficiency and yield (e.g., from ~30% to 76%); eliminates impurities and moisture. |
| Gaseous Reaction | Direct reaction of gaseous diethylamine and hydrogen chloride. | Ensures high purity and is suitable for large-scale production. |
| Ammonium Chloride Route | Reacting diethylamine with ammonium chloride in ethanol under reflux. | Can afford the hydrochloride salt in quantitative yield. rsc.orgresearchgate.net |
| Hydrolysis of Amides | Acid hydrolysis of precursors like DEET or N,N-diethylformamide to produce diethylamine, followed by reaction with HCl. | Provides an alternative route when the parent amine is not readily available. mdpi.comresearchgate.net |
Development of Advanced Catalytic Applications
While the parent compound, diethylamine, is a well-known organocatalyst, research is now focusing on the utility of diethylamine hydrochloride as a stable and easily handled precursor in advanced catalytic systems. Its use aligns with the principles of green chemistry due to its low cost, wide availability, and the avoidance of heavy metal catalysts.
Future applications are centered on its ability to generate the catalytically active diethylamine in situ. This approach is valuable in reactions such as the Schotten-Baumann reaction, where the released diethylamine acts as a nucleophile. It is also employed in the Mannich reaction with reagents like paraformaldehyde to create more complex, nitrogen-containing molecules, which is a fundamental process in pharmaceutical development. ieaghg.orggoogle.com The development of novel catalytic cycles where the hydrochloride salt plays a direct or precursor role is an active area of investigation, aiming to enhance reaction efficiency and selectivity in organic synthesis.
In-depth Mechanistic Studies of Biological Activity
The biological effects of this compound are primarily attributed to the diethylammonium (B1227033) ion, which exists in equilibrium with diethylamine in biological systems. Emerging research aims to conduct more in-depth studies to elucidate the specific mechanisms of its biological activity.
Previous studies on the parent amine provide a foundation for this research. Diethylamine is thought to exert anti-inflammatory and analgesic effects by inhibiting prostaglandin synthesis through the cyclooxygenase (COX) pathway. chemkits.eu It may also possess bacteriostatic properties by inhibiting bacterial DNA synthesis. chemkits.eu Furthermore, early studies indicated that amine hydrochlorides can exhibit sympathomimetic activity, leading to an increase in blood pressure upon intravenous administration. wikipedia.org
Future mechanistic studies will likely focus on:
Enzyme Inhibition: Investigating the specific interactions of the diethylammonium ion with enzyme targets beyond COX, which could have implications for metabolic disorders.
In Vivo Carcinogen Formation: Exploring the mechanism by which this compound, in the presence of nitrites, can form carcinogenic N-nitrosodiethylamine in vivo. nih.gov Understanding this process is crucial for assessing the compound's risk profile.
Cellular Interactions: Using modern toxicological methods to characterize its effects on cellular pathways and organ systems to build upon foundational toxicity data. nih.gov
Enhanced Environmental Remediation Technologies
Future applications of this compound are being explored in the context of environmental protection and remediation. The amine functional group is central to several emerging technologies aimed at mitigating pollution.
Corrosion Inhibition: Diethylamine and its derivatives are recognized as effective corrosion inhibitors for metals such as zinc and mild steel in acidic environments. The compound functions by adsorbing onto the metal surface, forming a protective barrier that significantly slows the rate of corrosion. This application is vital for extending the lifespan of industrial equipment and infrastructure, thereby preventing environmental contamination from metal degradation.
CO2 Capture: Amine-based solvents are the leading technology for post-combustion CO2 capture from industrial flue gas. mdpi.combellona.org While alkanolamines are most common, the fundamental chemistry involves the reversible reaction between CO2 and the amine. uva.es Future research may explore the integration of diethylamine or its derivatives into novel solvent blends or solid adsorbents to improve CO2 capture efficiency and reduce the energy penalty associated with solvent regeneration. mdpi.comresearchgate.net
Heavy Metal Removal: A promising area of research is the development of amine-functionalized materials for the removal of toxic heavy metal ions from wastewater. nih.govresearchgate.net Porous polymers and other materials incorporating amine groups act as powerful chelating agents, binding strongly to metal ions like lead (Pb²⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.govnih.gov Future work could involve creating novel adsorbents derived from or functionalized with diethylamine for targeted heavy metal remediation.
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to chemical research, enabling the prediction of properties and activities before engaging in costly and time-consuming laboratory experiments. For this compound, these computational tools are poised to accelerate future research and development.
Predictive Toxicology: AI/ML models can be trained on large datasets of chemical structures and toxicological data to predict the potential toxicity of compounds. nih.gov This approach could be used to forecast the risk of adverse effects like drug-induced liver injury (DILI) or other toxic outcomes for new derivatives of this compound, guiding the design of safer chemicals. nih.gov
Reaction Prediction and Synthesis Design: ML algorithms can predict the outcomes and yields of complex chemical reactions. acs.org This technology could be applied to discover and optimize novel synthetic pathways for this compound or to predict its performance in new catalytic applications. Retrosynthesis tools driven by AI can propose entirely new ways to manufacture the compound from different starting materials. acs.org
Predicting Drug-Drug Interactions: As this compound is a building block for various pharmaceuticals, AI can be employed to predict potential drug-drug interactions (DDIs). mdpi.com By analyzing molecular structures, metabolic pathways, and known interaction data, these models can flag potential risks early in the drug discovery process. mdpi.com
By leveraging AI and ML, researchers can more efficiently screen for new applications, understand potential hazards, and optimize synthetic and catalytic processes involving this compound, marking a new frontier in the study of this fundamental chemical.
Q & A
Basic Research: How can the synthesis of diethylamine hydrochloride be optimized for high purity in organic reactions?
Answer:
- In-situ preparation : Synthesize this compound by reacting diethylamine with concentrated HCl under anhydrous conditions. Dry the product via vacuum desiccation or recrystallization from ethanol to minimize residual moisture .
- Yield enhancement : Pre-synthesizing the hydrochloride salt (vs. commercial sources) improves reaction efficiency. For example, yields increased from ~30% (commercial salt) to 76% (in-house preparation) in alkaloid synthesis due to reduced impurities .
- Quality control : Verify purity via melting point analysis (literature range: 225–227°C) and NMR spectroscopy (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for CH₂) .
Advanced Research: What mechanistic role does this compound play in Schotten-Baumann reactions, and how can side reactions be mitigated?
Answer:
- Reagent function : this compound releases free diethylamine in situ, acting as a nucleophile to react with acyl chlorides (e.g., in DEET synthesis). The HCl byproduct is neutralized using NaOH traps to prevent acid-catalyzed decomposition .
- Side reaction mitigation :
Analytical Methodology: How can electrospray ionization mass spectrometry (ESI-MS) characterize this compound in complex mixtures?
Answer:
- Ionization behavior : ESI-MS detects the chloride adduct [Et₂NH₂·Cl]⁺ at m/z 144, with minimal clustering compared to primary amines. Secondary peaks (e.g., m/z 71 for HCl₂⁻) confirm counterion interactions .
- Sample preparation : Dissolve in methanol/water (1:1) with 0.1% formic acid to enhance ionization. Avoid high salt concentrations to suppress adduct formation .
Safety & Stability: What are the thermal decomposition products of this compound, and how should they be managed in lab settings?
Answer:
- Decomposition pathway : At >200°C, this compound decomposes into diethylamine (gas), HCl (gas), and trace chlorinated organics. Monitor using TGA-FTIR .
- Handling protocols :
Comparative Reactivity: How does this compound’s nucleophilicity compare to structurally similar amines (e.g., triethylamine HCl) in SN2 reactions?
Answer:
- Steric effects : this compound (two ethyl groups) exhibits higher nucleophilicity than triethylamine HCl (three ethyl groups) due to reduced steric hindrance.
- Solubility impact : Diethylamine HCl’s higher water solubility (~500 g/L at 25°C) facilitates aqueous-phase reactions, whereas bulkier analogs require polar aprotic solvents (e.g., DMF) .
Chromatographic Applications: How does this compound improve chiral separations in HPLC, and what method parameters are critical?
Answer:
- Mobile phase additive : Diethylamine (released from HCl salt) passifies residual silanol groups on C18 columns, reducing peak tailing for basic analytes (e.g., tapentadol). Typical concentration: 0.1–0.5% v/v .
- Optimized conditions :
- Column: CHIRALPAK IC (cellulose tris(3,5-dichlorophenylcarbamate)).
- Mobile phase: Hexane/dichloromethane/diethylamine (78:22:0.5), flow rate 1.0 mL/min .
Data Contradictions: Why do reported yields for this compound-mediated reactions vary significantly across studies?
Answer:
- Source variability : Commercial diethylamine HCl may contain moisture or stabilizers, reducing effective amine concentration. In-house synthesis ensures stoichiometric accuracy .
- Reaction scale : Microscale reactions (<1 mmol) show lower yields due to surface adsorption losses. Scale-up (>10 mmol) improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
